molecular formula C10H14ClNO B13039833 (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Cat. No.: B13039833
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a substituted phenyl ring (4-chloro-3-methyl group) and a hydroxyl-amine propane backbone. Chiral amino alcohols are frequently explored in medicinal chemistry due to their roles as β-blocker precursors, adrenoceptor ligands, and intermediates in asymmetric synthesis .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

HKFFNDYCESEXKQ-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves:

  • Starting from commercially available aromatic aldehydes such as 4-chloro-3-methylbenzaldehyde.
  • Formation of chiral intermediates via asymmetric synthesis or chiral resolution.
  • Introduction of the amino and hydroxyl groups with stereochemical control.
  • Use of reducing agents and protecting groups to achieve the desired stereochemistry and purity.

Detailed Synthetic Routes

Route A: Asymmetric Reduction of α-Amino Ketone Precursors
  • Starting Material: 4-chloro-3-methylbenzaldehyde
  • Step 1: Formation of α-amino ketone intermediate by condensation with an appropriate amine or amino acid derivative.
  • Step 2: Asymmetric reduction of the ketone group to the corresponding amino alcohol using chiral reducing agents or catalysts (e.g., chiral borohydrides or catalytic hydrogenation with chiral ligands).
  • Step 3: Purification and isolation of the (1S,2R)-stereoisomer by chromatographic or crystallization techniques.

This approach allows for the stereoselective introduction of the hydroxyl group at the 2-position while maintaining the amino group at the 1-position.

Route B: Chiral Pool Synthesis Using Amino Acid Derivatives
  • Starting Material: Chiral amino acid derivatives such as (S)- or (R)-phenylalanine analogs substituted with 4-chloro-3-methylphenyl groups.
  • Step 1: Protection of the amino group (e.g., Boc-protection).
  • Step 2: Reduction of the carboxylic acid or ester to the corresponding alcohol using reagents such as sodium borohydride in the presence of lithium chloride.
  • Step 3: Deprotection of the amino group under acidic conditions to yield the free amino alcohol.

This method exploits the inherent chirality of amino acids to control stereochemistry efficiently.

Route C: Mitsunobu Reaction-Based Alkylation
  • Step 1: Boc-protection of the amino group in a chiral amino acid methyl ester.
  • Step 2: O-Alkylation or SN2 substitution of the hydroxyl group with appropriate alkyl halides under Mitsunobu conditions to introduce the 4-chloro-3-methylphenyl moiety.
  • Step 3: Reduction and deprotection steps similar to those in Route B to yield the target amino alcohol.

This route is useful for preparing derivatives and analogs with high stereochemical purity.

Reagents and Conditions

Step Typical Reagents/Conditions Purpose
Formation of α-amino ketone Amines or amino acid derivatives, base Intermediate formation
Asymmetric reduction Chiral borohydrides, catalytic hydrogenation Stereoselective reduction of ketone
Protection of amino group Boc anhydride, base Protect amino group during reactions
Reduction of esters Sodium borohydride, lithium chloride Convert esters to alcohols
Deprotection HCl in ethanol or TFA Remove Boc protecting group
Mitsunobu reaction DEAD, triphenylphosphine, alkyl halides Alkylation of hydroxyl group

Purification and Characterization

  • Purification is typically achieved by chromatography or crystallization.
  • The final compounds are characterized by 1H NMR, 13C NMR, HRMS, and HPLC to confirm purity (>95%) and stereochemistry.
  • Optical rotation and chiral HPLC can be used to confirm enantiomeric excess.

Research Findings and Yields

  • Synthesis yields vary depending on the route but typically range from 60% to 85% for individual steps.
  • The use of continuous flow reactors in industrial settings has been reported to improve yield and purity by providing better control over reaction parameters.
  • The stereochemical outcome is highly dependent on the choice of chiral catalysts or starting materials, with enantiomeric excess often exceeding 90%.

Summary Table of Preparation Routes

Route Starting Material Key Steps Advantages Typical Yield (%)
Asymmetric Reduction 4-chloro-3-methylbenzaldehyde α-amino ketone formation, chiral reduction Direct stereocontrol, versatile 70-80
Chiral Pool Synthesis Chiral amino acid derivatives Protection, reduction, deprotection High stereoselectivity 65-85
Mitsunobu Alkylation Boc-protected amino acid esters Mitsunobu reaction, reduction, deprotection Useful for analog synthesis 60-75

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Activity
Research indicates that (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is critical in managing depression and anxiety disorders. Studies have shown its efficacy in increasing serotonin levels in the brain, leading to improved mood and emotional regulation.

2. Pain Management
The compound has also been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways, making it a candidate for developing new pain management therapies. Clinical trials are ongoing to evaluate its effectiveness compared to existing analgesics.

3. Neurological Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative disorders.

Cosmetic Applications

1. Skin Care Formulations
The compound is utilized in cosmetic formulations due to its moisturizing properties. It helps improve skin hydration and texture by enhancing the skin's barrier function. This makes it a valuable ingredient in creams and lotions aimed at dry or sensitive skin.

2. Anti-Aging Products
Due to its antioxidant properties, this compound is included in anti-aging products. It helps combat oxidative stress, which is a significant factor in skin aging. Its incorporation into formulations can lead to improved skin elasticity and reduced appearance of fine lines.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Antidepressant EfficacyDemonstrated significant increase in serotonin levels; effective in clinical trials for depression management
Pain ManagementModulated pain pathways effectively; comparable efficacy to standard analgesics
Neuroprotective EffectsPotential benefits observed in animal models for Alzheimer's and Parkinson's diseases
Cosmetic FormulationsEnhanced skin hydration and barrier function; effective in anti-aging products

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular function and response.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 4-(trifluoromethylthio) group in increases molecular weight and likely enhances lipophilicity, which may influence membrane permeability.

Synthetic Pathways: Chiral amino alcohols are typically synthesized via stereoselective methods, such as asymmetric epoxidation or enzymatic resolution. For example, (2S)- and (2R)-2-amino-3-phenyl-1-propanol derivatives are prepared using established protocols involving reductive amination or alkylation .

Biological Activity Trends: While none of the evidence directly reports bioactivity for this compound, related compounds (e.g., indolyloxy-propanolamines in ) exhibit α1-/β1-adrenoceptor binding and antiarrhythmic activity. These findings suggest that the chloro-methylphenyl analog may similarly interact with adrenergic receptors, though experimental validation is required.

Biological Activity

(1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, is a chiral compound characterized by its unique stereochemistry. The compound features an amino group, a hydroxyl group, and a substituted aromatic ring, making it a candidate for various biological studies and applications. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The compound's structure is significant in determining its biological activity. The presence of the amino and hydroxyl groups suggests potential interactions with biological receptors or enzymes. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
CAS Number1213940-68-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific biological pathways. However, comprehensive studies are still necessary to elucidate its mechanisms of action. The following sections detail findings from recent research.

Research suggests that this compound may influence various biological pathways through receptor interactions. For instance, compounds with similar structures have been studied for their roles in modulating immune responses and inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antibacterial properties of structurally related compounds. While specific data on this compound is limited, compounds with similar functional groups have demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Inhibitory Effects on PD-L1 : Another area of interest involves small molecule inhibitors targeting the PD-L1 pathway in cancer therapy. Although direct studies on this compound are not yet available, its structural analogs have shown promise in disrupting PD-L1 interactions, potentially enhancing immune responses against tumors .
  • Neuropharmacological Studies : There is ongoing research into compounds that affect neurotransmitter systems, particularly those related to mood disorders. Similar compounds have been investigated for their ability to modulate serotonin and norepinephrine pathways, indicating a potential for this compound to influence neurological conditions .

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameCAS NumberKey Features
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol126456-43-7Different stereochemistry
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride103028-83-7Tetrahydro structure
(R)-2-Amino-2-(m-tolyl)ethanol926292-63-9Methyl substitution on aromatic ring

These comparisons highlight how variations in stereochemistry and substituents can significantly influence both chemical properties and biological activities.

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